![molecular formula C13H9ClN2O B14008831 2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile is an organic compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 g/mol . This compound is characterized by the presence of a chloro-substituted phenyl group and a methoxy group attached to a prop-2-enylidene malononitrile backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of 3-chloroprop-2-enylidene chloride. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4’'-methoxychalcone: Similar in structure but with different substituents on the phenyl ring.
3-Chloro-N-(4-methoxyphenyl)propanamide: Another related compound with a different functional group.
Uniqueness
2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile is unique due to its specific combination of chloro and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H9ClN2O |
|---|---|
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
2-[3-chloro-3-(4-methoxyphenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C13H9ClN2O/c1-17-12-5-3-11(4-6-12)13(14)7-2-10(8-15)9-16/h2-7H,1H3 |
Clave InChI |
YYKNVXUKXSZHTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC=C(C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)

![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
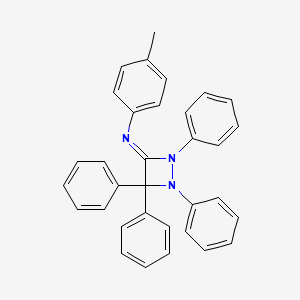
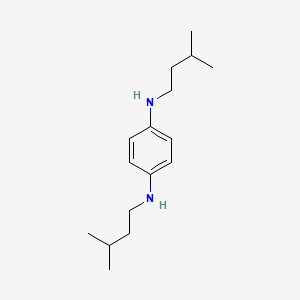

![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
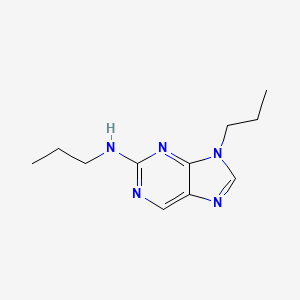
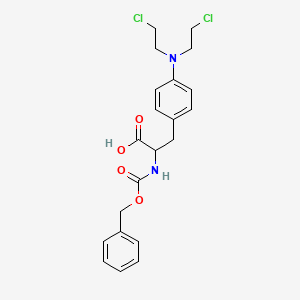
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
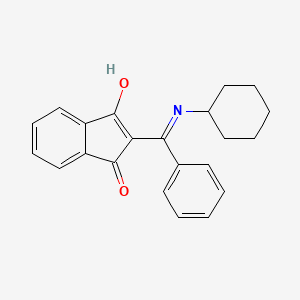
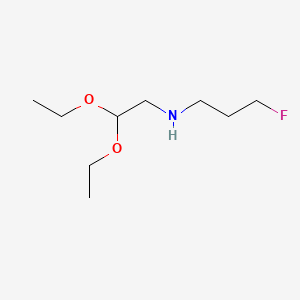
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)
